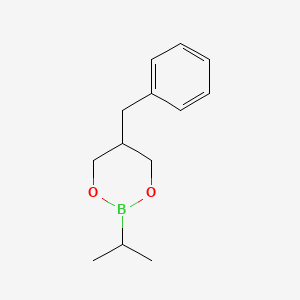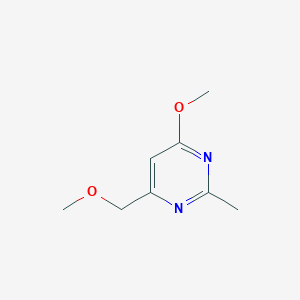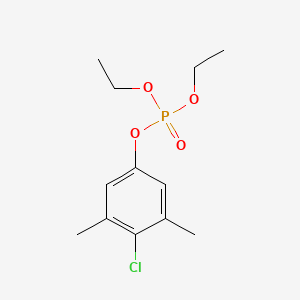
4-Chloro-3,5-dimethylphenyl diethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3,5-dimethylphenyl diethyl phosphate is an organophosphorus compound characterized by the presence of a phosphate group attached to a chlorinated dimethylphenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3,5-dimethylphenyl diethyl phosphate typically involves the reaction of 4-chloro-3,5-dimethylphenol with diethyl phosphorochloridate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorochloridate. A base such as pyridine or triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-3,5-dimethylphenyl diethyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and phosphonates.
Reduction: Reduction reactions can lead to the formation of phosphites.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group, leading to the formation of different esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alcohols and amines can be used under basic conditions.
Major Products Formed
Oxidation: Phosphates and phosphonates.
Reduction: Phosphites.
Substitution: Various esters depending on the nucleophile used.
Applications De Recherche Scientifique
4-Chloro-3,5-dimethylphenyl diethyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphate esters.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the production of flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of 4-Chloro-3,5-dimethylphenyl diethyl phosphate involves its interaction with biological molecules, particularly enzymes. The phosphate group can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This interaction is crucial in understanding its potential use as an enzyme inhibitor in biological research.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-3,5-dimethylphenol: A precursor in the synthesis of 4-Chloro-3,5-dimethylphenyl diethyl phosphate.
Diethyl phosphorochloridate: Another precursor used in the synthesis.
4-Chloro-3,5-dimethylphenyl phosphate: A related compound with similar properties.
Uniqueness
This compound is unique due to its specific combination of a chlorinated dimethylphenyl ring and a diethyl phosphate group. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
91801-58-0 |
|---|---|
Formule moléculaire |
C12H18ClO4P |
Poids moléculaire |
292.69 g/mol |
Nom IUPAC |
(4-chloro-3,5-dimethylphenyl) diethyl phosphate |
InChI |
InChI=1S/C12H18ClO4P/c1-5-15-18(14,16-6-2)17-11-7-9(3)12(13)10(4)8-11/h7-8H,5-6H2,1-4H3 |
Clé InChI |
ULUIEXJNXPINDR-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(OCC)OC1=CC(=C(C(=C1)C)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


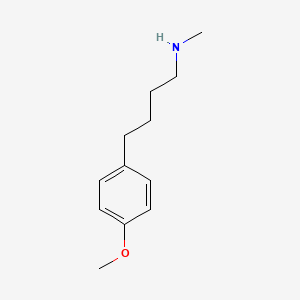
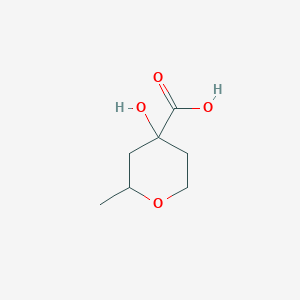

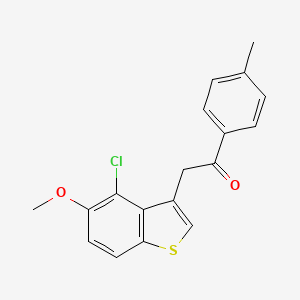



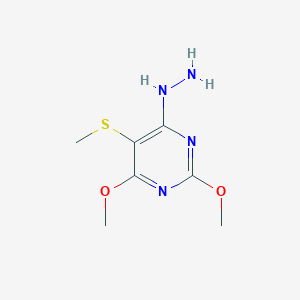
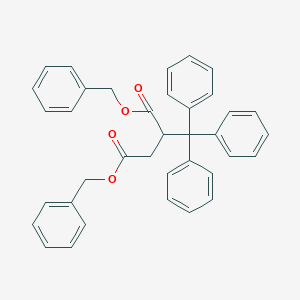
![1-Oxo-4-[(propan-2-yl)oxy]-1lambda~5~-pyridine-2-carboxylic acid](/img/structure/B14372772.png)
![5-({4-[Bis(2-hydroxyethyl)amino]phenyl}methyl)imidazolidine-2,4-dione](/img/structure/B14372785.png)
